1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one
Description
1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is a propiophenone derivative featuring a phenyl ring substituted with fluorine at the 3-position and a methylthio (-SMe) group at the 5-position.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
HLBXCHVRHBVLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 3-Fluoro-5-(methylthio)benzaldehyde with Grignard Reagents
One of the most documented methods involves the reaction of 3-fluoro-5-(methylthio)benzaldehyde with a Grignard reagent such as methylmagnesium bromide to form a secondary alcohol intermediate. Subsequent oxidation of this intermediate yields the target ketone, this compound.
- 3-Fluoro-5-(methylthio)benzaldehyde + Methylmagnesium bromide → Secondary alcohol intermediate
- Oxidation of secondary alcohol (e.g., PCC, chromium-based oxidants) → this compound
This method is favored due to its straightforward approach and relatively high yields.
Claisen Condensation and Subsequent Functional Group Transformations
Another approach, extrapolated from related synthetic methodologies, involves Claisen condensation of substituted acetophenones with esters (such as ethyl formate) to generate β-diketones or β-ketoaldehydes, which can then be transformed into the desired ketone through appropriate functional group manipulations.
While specific patents detail Claisen condensation for related compounds (e.g., fluoxetine precursors), similar strategies could be adapted for this compound by selecting the appropriate substituted acetophenone and ester.
Reduction and Oxidation Steps for Intermediate Conversion
In related synthetic routes, reduction of α,β-unsaturated ketones or propenones with sodium borohydride in acidic media (e.g., glacial acetic acid) is employed to convert intermediates into alcohols, which can then be oxidized or further functionalized to yield the target ketone.
This approach is supported by patent literature describing the reduction of 1-phenyl-3-methylamino-1-propen-1-one derivatives to corresponding alcohols, implying applicability in similar aromatic ketone preparations.
Summary Table of Preparation Methods
Chemical Reaction Analysis Relevant to Preparation
Grignard Reagent Addition: The nucleophilic addition of methylmagnesium bromide to the aldehyde carbonyl is a key step, forming a secondary alcohol intermediate. This step requires anhydrous conditions and careful control of temperature to avoid side reactions.
Oxidation: The secondary alcohol intermediate is oxidized to the ketone using mild oxidants such as pyridinium chlorochromate (PCC) or other chromium(VI)-based reagents, ensuring selective oxidation without over-oxidation to carboxylic acids.
Claisen Condensation: Formation of β-diketones or β-ketoaldehydes via Claisen condensation allows for carbon chain extension and introduction of the ketone functionality adjacent to the aromatic ring.
Reduction of α,β-Unsaturated Ketones: Sodium borohydride in acidic media reduces unsaturated ketones to saturated alcohols, which can be further oxidized or functionalized.
Research Discoveries and Applications Related to Preparation
The presence of the fluorine atom and methylthio group influences the reactivity of the aromatic ring and the stability of intermediates during synthesis, necessitating optimized reaction conditions to achieve high selectivity.
Research indicates that methylthio substituents can enhance lipophilicity and affect the electronic properties of the aromatic ring, which can impact the efficiency of nucleophilic additions and oxidations in the synthetic route.
The synthetic methods described are consistent with those used in the preparation of intermediates for pharmaceuticals, such as fluoxetine analogs, demonstrating the utility of these approaches in medicinal chemistry applications.
Chemical Reactions Analysis
1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The interplay between substituents on the phenyl ring significantly impacts chemical reactivity and physical properties. Below is a structural and electronic comparison with key analogs:
Table 1: Structural and Electronic Comparison of Propanone Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methylthio group in the target compound donates electrons via resonance, while fluorine withdraws electrons inductively. This balance may stabilize intermediates in synthesis or enhance binding in biological systems.
- Trifluoromethyl Analogs : Compounds like 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one exhibit stronger electron-withdrawing effects, increasing electrophilicity of the ketone for nucleophilic attacks.
Positional Isomerism and Steric Effects
The positions of substituents influence steric hindrance and molecular interactions:
- Meta vs. Para Substitution : The target compound’s 3,5-substitution pattern creates a symmetrical electronic environment, whereas analogs like 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one have ortho-substituents, leading to steric clashes and altered reactivity.
- Thiophene vs. Phenyl Cores : Thiophene-containing analogs (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one ) exhibit lower aromatic stabilization but higher polarizability, making them suitable for conductive materials.
Research Findings :
- Biological Activity : Methylthio groups in compounds like the pyrrole derivative correlate with competitive enzyme inhibition, suggesting the target compound may have similar bioactivity.
- Synthetic Methods : The target compound could be synthesized via Friedel-Crafts acylation (as in ) or cross-coupling (as in ), depending on substituent compatibility.
Physical Properties and Solubility
- Volatility and Odor : Methylthio groups are associated with volatile compounds (e.g., 1-(methylthio)-propane in Tuber species ), though the target compound’s ketone group likely reduces volatility.
- Hydrophobicity : Trifluoromethyl analogs exhibit higher hydrophobicity, whereas the target compound’s methylthio group may improve solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
